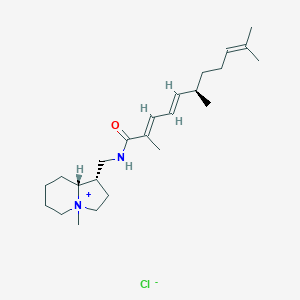![molecular formula C13H11NO2 B066048 1,2-Benzenediol, 3-[(phenylimino)methyl]- CAS No. 168915-11-5](/img/structure/B66048.png)
1,2-Benzenediol, 3-[(phenylimino)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediol, 3-[(phenylimino)methyl]-, also known as salen, is a versatile ligand used in coordination chemistry. It has been extensively studied due to its unique chemical and physical properties. Salen is a chelating agent that can form stable complexes with metal ions, making it useful in various applications such as catalysis, sensors, and molecular recognition.
Wirkmechanismus
Salen acts as a chelating agent, forming stable complexes with metal ions. The coordination of the metal ion to the 1,2-Benzenediol, 3-[(phenylimino)methyl]- ligand can influence the reactivity and selectivity of the resulting complex. The mechanism of action of 1,2-Benzenediol, 3-[(phenylimino)methyl]- as a catalyst depends on the specific reaction being catalyzed.
Biochemical and Physiological Effects:
Salen has been shown to exhibit antioxidant and anti-inflammatory properties in vitro. It has been suggested that these properties may be due to the ability of 1,2-Benzenediol, 3-[(phenylimino)methyl]- to chelate metal ions, which can generate reactive oxygen species. Salen has also been investigated for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Salen is a versatile ligand that can form stable complexes with a wide range of metal ions. It is relatively easy to synthesize and purify, making it a useful tool in the synthesis of various metal-containing materials. However, the use of 1,2-Benzenediol, 3-[(phenylimino)methyl]- as a catalyst can be limited by its stability under certain reaction conditions. Additionally, the reactivity and selectivity of the resulting complex can be influenced by the choice of metal ion and reaction conditions.
Zukünftige Richtungen
1. Development of new 1,2-Benzenediol, 3-[(phenylimino)methyl]--based ligands for catalysis and other applications.
2. Investigation of the potential of 1,2-Benzenediol, 3-[(phenylimino)methyl]- as a therapeutic agent for various diseases.
3. Exploration of the use of 1,2-Benzenediol, 3-[(phenylimino)methyl]- in the synthesis of functional materials, such as MOFs and coordination polymers.
4. Study of the mechanism of action of 1,2-Benzenediol, 3-[(phenylimino)methyl]- in various reactions to improve the design of new catalysts.
5. Development of new synthetic methods for the preparation of 1,2-Benzenediol, 3-[(phenylimino)methyl]- and its derivatives.
Synthesemethoden
Salen can be synthesized by condensation of salicylaldehyde and aniline in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired product. The purity of 1,2-Benzenediol, 3-[(phenylimino)methyl]- can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Salen has been widely used in scientific research due to its ability to form stable complexes with metal ions. It has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, and catalysis. Salen has also been used as a catalyst in various organic reactions, including epoxidation, oxidation, and asymmetric synthesis.
Eigenschaften
IUPAC Name |
3-(phenyliminomethyl)benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12-8-4-5-10(13(12)16)9-14-11-6-2-1-3-7-11/h1-9,15-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCNVDHSEBASIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425183 |
Source


|
| Record name | 1,2-Benzenediol, 3-[(phenylimino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzenediol, 3-[(phenylimino)methyl]- | |
CAS RN |
141281-43-8 |
Source


|
| Record name | 1,2-Benzenediol, 3-[(phenylimino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B65965.png)



![2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65972.png)








